molecular formula C7H2BrFN2O B1493665 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile CAS No. 2244721-39-7

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile

Cat. No.: B1493665
CAS No.: 2244721-39-7
M. Wt: 229.01 g/mol
InChI Key: ZPWIKCOMHLFPDB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS 2244721-39-7) is a multifunctional pyridine derivative of high interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C7H2BrFN2O and a molecular weight of 229.006, this compound is a solid characterized by several reactive sites, including a bromo substituent, a fluoro substituent, a formyl group, and a carbonitrile group . This unique combination of functional groups makes it a valuable and versatile building block for constructing complex molecules. It is particularly useful for researchers developing novel active compounds, as the pyridine scaffold is a prominent feature in many modern agrochemicals and pharmaceuticals . The bromo and fluoro substituents facilitate various cross-coupling reactions and introduce metabolic stability, while the formyl group serves as a critical handle for further chemical elaboration through condensation or reduction reactions. The carbonitrile group can be utilized in heterocycle formation or converted into other functional groups like carboxylic acids or amides. This product is intended For Research Use Only and is strictly for laboratory applications such as industrial use or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWIKCOMHLFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route starting from commercially available pyridine derivatives. The core steps include:

  • Bromination of 3-fluoropyridine or related aminopyridine precursors.
  • Formylation to introduce the aldehyde group at the 4-position.
  • Cyanation to install the carbonitrile group at the 2-position.

These transformations require careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and minimize side reactions.

Detailed Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1. Bromination Electrophilic Sodium bromide and sodium bromate in aqueous medium under well-oxygenated conditions or tribromo oxygen phosphorus under heating (110–130 °C) Neutralization with sodium bicarbonate and extraction with ethyl acetate; recrystallization in ethyl acetate/petroleum ether system for purity
2. Formylation Formyl group introduction Typically involves controlled formylation reagents (e.g., Vilsmeier-Haack conditions) under acidic or basic catalysis Requires temperature control for selectivity and yield
3. Cyanation Nucleophilic substitution Cyanide source under basic conditions; polar aprotic solvents used Ensures substitution at 2-position with high regioselectivity

Industrial Scale Considerations

  • Continuous flow reactors and automated systems are employed to enhance scalability and reproducibility.
  • Optimized solvent selection and temperature control reduce energy consumption and increase yield.
  • Purification techniques such as crystallization and chromatography ensure high product quality.
  • The entire process is designed to minimize harsh reaction conditions and side reactions, facilitating industrial mass production.

Advanced Preparation Techniques and Innovations

Improved Blaz-Schiemann Reaction for Fluorination

  • Aminopyridine precursors undergo bromination followed by fluorination via an improved Blaz-Schiemann reaction.
  • This method uses freezing sodium nitrite in anhydrous hydrogen fluoride at -78 °C to introduce fluorine.
  • The reaction is stirred at -5 to 5 °C for 30 minutes to achieve efficient fluorination.
  • This approach overcomes the harsh conditions and side reactions typical of traditional fluorination methods, making it suitable for large-scale synthesis.

Bromination Process Optimization

  • Bromination can be conducted using a mixture of sodium bromide and sodium bromate in a well-oxygenated environment at room temperature for 3 hours.
  • Alternatively, tribromo oxygen phosphorus can be used under heating conditions (110–130 °C) for 3 hours.
  • The reaction mixture is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.
  • Final purification is achieved by recrystallization in an ethyl acetate/petroleum ether system to maximize purity and yield.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Temperature Duration Outcome/Notes
Bromination NaBr + NaBrO3 in aqueous solution or tribromo oxygen phosphorus Room temp (RT) or 110–130 °C 3 hours High bromination selectivity; neutralization and extraction required
Fluorination (Blaz-Schiemann) Freezing NaNO2 in anhydrous HF -78 °C (freezing), then -5 to 5 °C 30 min stirring Efficient fluorine introduction with reduced side reactions
Formylation Formylation reagents under acidic/basic catalysis Controlled (varies) Variable Selective formyl group installation
Cyanation Cyanide source in polar aprotic solvent Controlled Variable Regioselective carbonitrile installation
Purification Recrystallization in ethyl acetate/petroleum ether Ambient Until pure High purity product suitable for scale-up

Research Findings and Analysis

  • The improved Blaz-Schiemann fluorination method significantly reduces energy consumption and side reactions compared to classical fluorination techniques, making it more amenable to industrial application.
  • Bromination under well-oxygenated conditions at room temperature offers a safer and more environmentally friendly alternative to high-temperature methods, with comparable yields.
  • Optimization of solvent systems and reaction parameters in each step leads to higher overall yields and product purity, crucial for pharmaceutical intermediate standards.
  • The multi-functional nature of this compound allows for diverse downstream chemical transformations, increasing its value as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Notable applications include:

  • Anti-tumor Agents : It is utilized in the synthesis of taxoids derived from 9β-dihydrobaccatin-9,10-acetals, which exhibit significant anti-tumor activity. Research has demonstrated that these taxoids can effectively inhibit cancer cell proliferation, making them valuable in cancer therapeutics.
  • Antimicrobial Compounds : The compound is also an intermediate for synthesizing S-3578 derivatives, which have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This antimicrobial property highlights its potential in developing new antibiotics.

Organic Synthesis

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is widely used in organic synthesis due to its reactivity:

  • Building Block for Complex Molecules : Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of complex organic compounds. For instance, it can be transformed into other pyridine derivatives through nucleophilic substitutions and coupling reactions .
  • Synthesis of Fluorinated Compounds : The presence of fluorine enhances the stability and electronic properties of derivatives synthesized from this compound, making them suitable for applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Anti-cancer Agents

A study focused on the synthesis of taxoid derivatives from this compound demonstrated that modifications to the pyridine ring could enhance anti-cancer efficacy. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

Case Study 2: Development of Antimicrobial Agents

Research into S-3578 derivatives revealed that structural modifications involving this compound resulted in compounds with improved activity against resistant bacterial strains. These findings suggest potential pathways for developing new antibiotics to combat resistant infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
This compoundContains bromine and fluorineEnhanced reactivity due to halogen substituents
3-Fluoro-4-formylpyridine-2-carbonitrileLacks bromineUsed primarily as an intermediate in organic synthesis
5-Bromo-4-formylpyridine-2-carbonitrileContains both bromine and formyl groupsVersatile intermediate for pharmaceutical synthesis

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and molecular properties of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile with structurally related pyridine and pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties/Applications
This compound C₇H₂BrFN₂O Br (5), F (3), CHO (4), CN (2) ~229.00* Formyl, Cyano, Halogens Versatile intermediate for condensation and coupling reactions
5-Bromo-3-fluoropyridine-2-carbonitrile (CAS 886373-28-0) C₆H₂BrFN₂ Br (5), F (3), CN (2) 201.00 Cyano, Halogens Lacks formyl group; limited to cyano-mediated reactions
5-Bromo-4-Methylpyridine-2-Carbonitrile (CAS 886364-86-9) C₇H₅BrN₂ Br (5), CH₃ (4), CN (2) 197.03 Methyl, Cyano Methyl group reduces electrophilicity; used in less reactive synthons
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₄ Br (5), Cl (2), NH₂ (4) 223.36 Amine, Halogens Pyrimidine core with H-bonding sites; used in crystal engineering
5-Bromo-4-chloro-2-methylpyridine C₆H₅BrClN Br (5), Cl (4), CH₃ (2) 206.47 Halogens, Methyl Chloro and methyl groups enhance stability for agrochemical intermediates

*Inferred based on analogous compounds.

Key Observations:
  • Formyl vs. Methyl/Cyano: The formyl group in the target compound distinguishes it from analogs like 5-Bromo-4-Methylpyridine-2-Carbonitrile. Formyl enables nucleophilic additions (e.g., formation of hydrazones or imines), whereas methyl groups are inert in such reactions .
  • Halogen Effects : Bromine at position 5 is common across these compounds, acting as a leaving group in Suzuki-Miyaura couplings. Fluorine’s electronegativity in the target compound enhances ring electron deficiency, increasing reactivity toward nucleophiles compared to chloro or methyl substituents .
  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit dual nitrogen sites, enabling stronger hydrogen-bonded networks in crystallography, unlike pyridine-based compounds .

Biological Activity

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C7_7H2_2BrFN2_2O, characterized by the presence of bromine, fluorine, formyl, and carbonitrile groups attached to a pyridine ring. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly targeting neurological and inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity and binding affinity, making it a valuable precursor for active pharmaceutical ingredients (APIs).

Biological Applications

  • Medicinal Chemistry :
    • The compound is utilized in the development of bioactive compounds aimed at studying biological pathways.
    • It plays a crucial role as an intermediate in synthesizing drugs that target various diseases, including neurological disorders.
  • Agricultural Chemistry :
    • As an agrochemical intermediate, it contributes to the development of pesticides and herbicides.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological activities:

  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which suggests potential applications in preventing oxidative stress-related diseases .
  • DNA Interaction : In vitro assays indicated that this compound interacts with calf-thymus DNA, suggesting a mechanism that could lead to anticancer activity through DNA cleavage .

Case Studies

  • Fluorination Effects : Fluorination is known to enhance the bioavailability of drug molecules. In related studies, compounds with similar structures demonstrated improved brain penetration and efficacy against Trypanosoma brucei, indicating that fluorinated derivatives may offer enhanced therapeutic profiles .
  • Synthesis of Complex Molecules : The compound has been effectively used in coupling reactions (e.g., Suzuki-Miyaura reactions), enabling the formation of complex organic molecules that exhibit diverse biological activities.

Data Tables

Biological Activity Findings
Antioxidant ActivityScavenging ability against DPPH and ABTS radicals
DNA InteractionCleavage ability observed in vitro
Medicinal ApplicationsIntermediate for drugs targeting neurological diseases
Agrochemical ApplicationsUsed in the synthesis of pesticides

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing the formyl group into a bromo-fluoro-pyridine scaffold?

  • The formyl group can be introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) or direct oxidation of a methyl group using oxidizing agents like KMnO₄ under controlled acidic conditions. For regioselectivity, the electron-withdrawing bromo and fluoro substituents may direct electrophilic substitution to the para position relative to the nitrile group.
  • Key considerations : Monitor reaction temperature (typically 0–60°C) to avoid over-oxidation or decomposition. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can the purity of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile be assessed, and what storage conditions are optimal?

  • Analytical methods :

  • HPLC (C18 column, acetonitrile/water mobile phase) for purity >95%.
  • ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for formyl protons at ~9-10 ppm).
    • Storage : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent degradation of the nitrile and formyl groups. Avoid exposure to moisture .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Potential skin/eye irritant (due to nitrile and halogenated groups).
  • Protocols :

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Neutralize spills with sodium bicarbonate/sand.
    • Reference GHS codes for halogenated pyridines (e.g., H302, H315) .

Advanced Research Questions

Q. How can competing directing effects (bromo vs. fluoro substituents) be managed during functionalization?

  • Bromo (meta-directing) and fluoro (ortho/para-directing) groups may conflict. Use protecting groups (e.g., silyl ethers for hydroxyl intermediates) or Lewis acid catalysts (e.g., AlCl₃) to modulate electronic effects. For example, fluorinated pyridines often favor electrophilic attack at the position least hindered by steric or electronic effects .
  • Case study : In Suzuki-Miyaura couplings, boronic acids (e.g., 5-pyridineboronic acid derivatives) can selectively react at the bromo site, leaving the fluoro group intact .

Q. What strategies mitigate side reactions during nitrile group introduction?

  • Rosenmund-von Braun reaction (CuCN/KCN with aryl halides) is common but may produce HCN. Alternatives:

  • Nucleophilic cyanation using Zn(CN)₂/Pd catalysts under mild conditions (e.g., 50°C, DMF).
  • Sandmeyer reaction for diazonium intermediates (risk of fluorodeboronation if fluoro is present).
    • Troubleshooting : Monitor reaction progress via TLC (silica gel, UV detection) to detect intermediates like aryl cyanides .

Q. How can computational methods predict reactivity or stability of this compound?

  • DFT calculations (e.g., Gaussian 16) can model:

  • Charge distribution (nitrile: δ+ at carbon, δ− at nitrogen).
  • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Stability insights : The electron-deficient pyridine ring may undergo nucleophilic aromatic substitution (e.g., with amines) at the bromo position .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in reported yields for formylpyridine derivatives?

  • Variables :

  • Solvent polarity (DMF vs. THF) affects reaction rates.
  • Catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%).
    • Method : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and compare with literature protocols .

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

  • Common issues :

  • Tautomerism : The formyl group may exist in keto-enol forms, causing splitting. Use DMSO-d₆ to stabilize enol forms.
  • Impurities : Residual solvents (e.g., DMF) or byproducts (e.g., hydrolysis products). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Methodological Tables

Analytical Technique Key Parameters Application
HPLCC18 column, 30:70 acetonitrile/waterQuantify purity (>97%) and detect degradation
LC-MSESI+ mode, m/z 257.0 [M+H]⁺Confirm molecular ion and fragmentation
Differential Scanning Calorimetry (DSC)Heating rate 10°C/min, N₂ atmosphereDetermine melting point and thermal stability

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Reactant of Route 2
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5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.